molecular formula C9H9NOSe B1584546 5-Methoxy-2-methylbenzoselenazole CAS No. 2946-17-0

5-Methoxy-2-methylbenzoselenazole

Cat. No.: B1584546
CAS No.: 2946-17-0
M. Wt: 226.14 g/mol
InChI Key: LVIYTMFDCXRSDL-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylbenzoselenazole is an organoselenium compound with the molecular formula C9H9NOSe.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methylbenzoselenazole typically involves the reaction of 2-methylbenzoselenazole with methoxy reagents under controlled conditions. One common method includes the use of methoxybenzene and selenium reagents in the presence of a catalyst to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methylbenzoselenazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides .

Scientific Research Applications

5-Methoxy-2-methylbenzoselenazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylbenzoselenazole involves its interaction with molecular targets and pathways within cells. It may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-methoxy-2-methyl-1,3-benzoselenazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOSe/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIYTMFDCXRSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C([Se]1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062736
Record name Benzoselenazole, 5-methoxy-2-methyl-
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Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2946-17-0
Record name 5-Methoxy-2-methylbenzoselenazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2946-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-methoxybenzoselenazole
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Record name 2946-17-0
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Record name Benzoselenazole, 5-methoxy-2-methyl-
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Record name Benzoselenazole, 5-methoxy-2-methyl-
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Record name 5-methoxy-2-methylbenzoselenazole
Source European Chemicals Agency (ECHA)
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Record name 2-METHYL-5-METHOXYBENZOSELENAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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